4-(5-Bromopyridin-2-yl)oxan-4-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-bromopyridin-2-yl)oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-1-2-9(12-7-8)10(13)3-5-14-6-4-10/h1-2,7,13H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUCUWCMPZUKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206912-74-4 | |
| Record name | 4-(5-bromopyridin-2-yl)oxan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Halogenated Pyridine Derivatives
Halogenated pyridines are a critical class of compounds that serve as versatile building blocks in organic synthesis. eurekalert.org The presence of a halogen atom, such as bromine, on the pyridine (B92270) ring significantly influences the molecule's reactivity and properties. Halopyridines are frequently employed in a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions, to construct more complex molecular frameworks. eurekalert.orgnih.gov
The pyridine ring itself is an electron-deficient π-system, and the introduction of a halogen can further modify its electronic characteristics. nih.gov This makes halogenated pyridines, including 5-bromopyridine derivatives, valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.govchemrxiv.org The carbon-halogen bond provides a reactive site for introducing a wide array of functional groups, enabling the generation of diverse chemical libraries for drug discovery and materials science. nih.gov
The synthesis of highly substituted pyridine derivatives can be challenging, which elevates the importance of perhalopyridines as starting materials. eurekalert.org Research into selective halogenation methods for pyridines is an active area, as traditional electrophilic aromatic substitution reactions are often difficult due to the electron-deficient nature of the pyridine ring. nih.gov
Significance of Oxane Scaffolds in Chemical Synthesis
The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, is another key structural feature of 4-(5-Bromopyridin-2-yl)oxan-4-ol. Oxane and its derivatives, such as oxan-4-ol, are important scaffolds in medicinal chemistry. semanticscholar.org The incorporation of an oxane motif can favorably impact a molecule's physicochemical properties, including solubility, metabolic stability, and lipophilicity. acs.org
In medicinal chemistry, saturated heterocycles like oxane are often used as bioisosteres to replace other chemical groups, with the goal of improving a compound's drug-like properties. acs.orgrsc.org The oxetane (B1205548) ring, a four-membered analogue, has garnered significant interest for its ability to act as a replacement for gem-dimethyl and carbonyl groups, leading to improved physicochemical profiles. acs.org While less strained than oxetanes, oxanes still offer a three-dimensional structure that can be advantageous for binding to biological targets.
The presence of a hydroxyl group on the oxane ring, as in oxan-4-ol, provides an additional point for functionalization or hydrogen bonding interactions, which can be crucial for molecular recognition processes in biological systems.
Overview of Research Trajectories for Similar Molecular Architectures
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comub.edu For this compound, the primary disconnection points are the C-C bond between the pyridine and oxane rings and the C-O bond of the tertiary alcohol.
A logical retrosynthetic approach involves disconnecting the bond between the pyridine ring and the oxane ring. This leads to two key synthons: a 5-bromopyridin-2-yl anion equivalent and an oxan-4-one electrophile. This disconnection is strategically sound as it breaks the molecule into its two constituent heterocyclic rings.
Another key disconnection can be made at the tertiary alcohol, envisioning a Grignard-type addition. This would involve a 2-substituted-5-bromopyridine organometallic reagent and oxan-4-one. The process of mentally breaking down a molecule into its component parts is known as disconnection. amazonaws.com
Precursor Synthesis Strategies for 5-Bromopyridine and Oxane Moieties
The synthesis of the target molecule relies on the availability of its core precursors: a suitably functionalized 5-bromopyridine and an oxane derivative.
5-Bromopyridine Precursors: 2,5-Dibromopyridine (B19318) is a common starting material. Selective functionalization at the 2-position can be achieved through various methods, including metal-halogen exchange followed by reaction with an electrophile. Alternatively, 2-amino-5-bromopyridine (B118841) can be a versatile precursor for introducing other functionalities. The synthesis of pyridyl organometallics, such as 2-pyridylzinc bromides, can be achieved by the direct insertion of active zinc into the corresponding bromopyridines. semanticscholar.org
Oxane Precursors: The oxane moiety is typically derived from tetrahydropyran-4-one, also known as oxan-4-one. This ketone is commercially available or can be synthesized through various methods, such as the cyclization of 5-hydroxypentanal (B1214607) or the oxidation of tetrahydropyran-4-ol. cymitquimica.com Tetrahydropyran-4-ol itself is a cyclic organic compound with a six-membered ring containing an oxygen atom. cymitquimica.com
Direct Synthesis Approaches
Several direct synthetic methodologies can be employed to construct the target molecule from its precursors.
Organometallic Cross-Coupling Strategies
Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov A plausible route to this compound involves the coupling of a 5-bromopyridine derivative with an organometallic oxane reagent, or vice versa.
One potential strategy is a Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.gov For instance, 2-lithiated-5-bromopyridine could be transmetalated with zinc chloride to form the corresponding organozinc reagent. This could then be coupled with a suitable electrophile on the oxane ring. The use of organozinc reagents is advantageous due to their functional group tolerance. semanticscholar.orgnih.gov
Another approach is the Suzuki coupling, which utilizes an organoboron compound. A patent describes the synthesis of related compounds using Suzuki coupling, where a boronic ester of a pyridine derivative is coupled with a halide. google.com
Nucleophilic Addition Reactions
Nucleophilic addition of an organometallic pyridine derivative to oxan-4-one is a direct and efficient method for forming the C-C bond and the tertiary alcohol simultaneously.
A Grignard reaction is a classic example of this approach. 2-Grignard reagents of 5-bromopyridine can be prepared by reacting 2,5-dibromopyridine with magnesium. The subsequent addition of this organometallic species to oxan-4-one would yield the desired product after an aqueous workup. The challenge lies in the selective formation of the Grignard reagent at the 2-position of 2,5-dibromopyridine.
Alternatively, an organolithium reagent can be used. Treatment of 2,5-dibromopyridine with a strong base like n-butyllithium at low temperatures can selectively generate the 2-lithiated species, which can then react with oxan-4-one.
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) offer an efficient way to synthesize complex molecules in a single step from three or more starting materials. tcichemicals.comsci-hub.se While a specific MCR for the direct synthesis of this compound is not explicitly reported, the principles of MCRs can be applied to design a convergent synthesis. rug.nl
For example, a Passerini or Ugi reaction could potentially be adapted. nih.gov These reactions involve an isocyanide, a carbonyl compound, and a carboxylic acid (and an amine for the Ugi reaction). nih.gov A creative design of starting materials incorporating the pyridine and a precursor to the oxane ring could lead to a rapid assembly of the core structure.
Optimization of Reaction Conditions and Yields
The efficiency of the chosen synthetic route can be significantly improved by optimizing various reaction parameters.
| Parameter | Optimization Strategy |
| Catalyst | Screening different palladium or nickel catalysts and ligands for cross-coupling reactions to maximize yield and minimize side products. nih.gov |
| Solvent | The choice of solvent can influence reaction rates and selectivity. Aprotic polar solvents like THF or dioxane are often used for organometallic reactions. |
| Temperature | Reaction temperature is a critical factor. Low temperatures are often required for the generation of organolithium reagents to prevent side reactions, while cross-coupling reactions may require heating. |
| Reaction Time | Monitoring the reaction progress using techniques like TLC or LC-MS helps determine the optimal reaction time to ensure complete conversion without product degradation. |
| Stoichiometry | Adjusting the ratio of reactants, especially the organometallic reagent, can impact the yield and purity of the product. |
Stereoselective Synthesis Considerations
The structure of this compound features a chiral center at the C4 position of the oxane ring, where the hydroxyl and 5-bromopyridin-2-yl groups are attached. The synthesis of this molecule in an enantiomerically pure form is crucial for applications where specific stereoisomers may exhibit desired biological activity or material properties. Stereoselective synthesis aims to produce a single enantiomer or diastereomer, avoiding the formation of a racemic mixture.
The primary route to this tertiary alcohol involves the nucleophilic addition of a 5-bromo-2-pyridyl organometallic reagent to oxan-4-one. Achieving stereoselectivity in this transformation can be approached through several strategies:
Catalyst-Controlled Asymmetric Synthesis: This is a highly efficient method where a small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially. For the addition of a 2-pyridyl nucleophile to a ketone, a chiral ligand complexed with a metal is typically employed. For instance, chiral amino-pyridine-like ligands have been used in iron-catalyzed reactions, demonstrating the potential for metal-ligand systems to induce asymmetry in reactions involving pyridine moieties. semanticscholar.org Similarly, asymmetric reduction of precursor ketones using borane (B79455) in the presence of a catalytic amount of a chiral oxazaborolidine (like the Corey-Itsuno catalyst) is a well-established method for producing chiral secondary alcohols with high enantiomeric excess (ee), and this principle can be adapted for additions to ketones. researchgate.net
Reagent-Controlled Asymmetric Synthesis: This strategy involves using a stoichiometric amount of a chiral reagent. While often less economical than catalytic methods, it can be highly effective. This could involve preparing a chiral organometallic reagent where the chirality is introduced via a chiral auxiliary attached to the pyridine ring or the metal center.
Substrate-Controlled Asymmetric Synthesis: In this approach, an existing stereocenter in the starting material directs the formation of a new stereocenter. For the synthesis of this compound, this would entail starting with a chiral, enantiomerically pure oxane derivative. However, this is generally a less direct approach for this specific target.
A notable method in stereoselective synthesis that could be applied to complex precursors is the use of samarium(II) iodide (SmI₂). SmI₂-mediated reactions, such as pinacol (B44631) couplings or reductive cyclizations, are known to proceed with a high degree of stereocontrol, often influenced by chelation effects. acs.orgrsc.orgnih.gov These reactions can be used to construct highly functionalized carbocycles and heterocycles with defined stereochemistry, which could then be converted to the target compound. acs.orgresearchgate.net
Table 1: Potential Strategies for Stereoselective Synthesis
| Strategy | Description | Potential Reagents/Catalysts | Key Considerations |
|---|---|---|---|
| Asymmetric Catalysis | Addition of an achiral 5-bromo-2-pyridyl organometallic reagent to oxan-4-one in the presence of a chiral catalyst. | - Chiral Oxazaborolidines
| Requires careful optimization of catalyst, solvent, and temperature to achieve high enantioselectivity. |
| Chiral Auxiliary | Use of a removable chiral group attached to the pyridine or oxane precursor to direct the stereochemical outcome. | - Evans auxiliaries
| Requires additional steps for the attachment and removal of the auxiliary group. |
| Samarium(II) Iodide-Mediated Cyclization | Intramolecular cyclization of a complex acyclic precursor to form a cyclic intermediate with controlled stereochemistry. acs.orgresearchgate.net | - SmI₂
| This is a multi-step approach suitable for complex targets where other methods fail; offers high diastereoselectivity. acs.org |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of pyridine derivatives is an area of active research, aiming to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. numberanalytics.comijarsct.co.in
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, recognized for its ability to dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. nih.govmdpi.com For the synthesis of pyridine-containing alcohols, microwave assistance can accelerate the rate of nucleophilic addition and subsequent dehydrogenation steps, often under solvent-free conditions. eurekaselect.combenthamdirect.com This technique offers rapid and uniform heating, which can minimize the formation of by-products. nih.gov
Continuous Flow Synthesis: Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages in terms of safety, scalability, and efficiency. nih.gov Reactions can be performed at high temperatures and pressures safely, which is particularly useful for challenging reactions like the saturation of aromatic rings. thalesnano.com For the synthesis of functionalized pyridines, flow reactors enable precise control over reaction parameters, leading to higher yields and purity. nih.govresearchgate.netthieme-connect.com This methodology is highly advantageous for handling hazardous intermediates like organometallic reagents and for multi-step syntheses without isolating intermediates. nih.govnih.gov
Alternative Solvents and Catalysts: A core tenet of green chemistry is the replacement of volatile and toxic organic solvents. Research has explored using water, supercritical fluids (like scCO₂), or ionic liquids as reaction media for pyridine synthesis. ijarsct.co.inscielo.org.mx Furthermore, the development of heterogeneous or recyclable catalysts, such as nanocatalysts, is a key goal. samipubco.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. For example, metal-pyridine complex catalysts used in cross-coupling reactions can be designed for improved efficiency and recyclability. biosynce.com
Table 2: Comparison of Conventional and Green Synthetic Approaches for Pyridine Derivatives
| Parameter | Conventional Method (e.g., Batch Reflux) | Green Alternative | Benefits of Green Alternative |
|---|---|---|---|
| Energy Source | Oil bath, heating mantle | Microwave Irradiation nih.gov | Reduced reaction time (minutes vs. hours), lower energy consumption, higher yields. nih.govmdpi.com |
| Process Type | Batch processing | Continuous Flow Chemistry nih.gov | Enhanced safety, better heat/mass transfer, easier scalability, potential for automation. thalesnano.comnih.gov |
| Solvents | Toluene, THF, DMF | Water, Supercritical CO₂, Ionic Liquids, Solvent-free ijarsct.co.insamipubco.com | Reduced environmental impact, lower toxicity, easier product separation. |
| Catalyst | Homogeneous, single-use catalysts | Heterogeneous nanocatalysts, Biocatalysts (enzymes) numberanalytics.comsamipubco.com | Catalyst reusability, milder reaction conditions, high selectivity. numberanalytics.comijarsct.co.in |
Reactivity at the Bromine Position
The carbon-bromine bond on the pyridine ring is the primary site for synthetic modifications, enabling the introduction of a wide array of carbon and heteroatom substituents.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. fishersci.comresearchgate.net It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, catalyzed by a palladium(0) complex. fishersci.comnih.gov For this compound, the bromine atom at the C5-position can be readily coupled with various aryl, heteroaryl, or vinyl boronic acids. mdpi.comnih.gov These reactions are valued for their mild conditions and tolerance of a wide range of functional groups, including the tertiary alcohol and the oxane ring present in the target molecule. fishersci.com
A typical reaction would involve treating this compound with a suitable boronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govmdpi.com The choice of catalyst, ligand, and solvent system is crucial for achieving high yields.
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 4-(5-Phenylpyridin-2-yl)oxan-4-ol |
| 2 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Toluene/H₂O | 4-(5-(Thiophen-2-yl)pyridin-2-yl)oxan-4-ol |
| 3 | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O | 4-(5-(4-Methoxyphenyl)pyridin-2-yl)oxan-4-ol |
| 4 | Pyrimidine-5-boronic acid | Pd(PPh₃)₂Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane | 4-(5-(Pyrimidin-5-yl)pyridin-2-yl)oxan-4-ol |
This table presents representative, hypothetical examples based on established Suzuki-Miyaura reaction protocols for bromopyridine derivatives. nih.govmdpi.comnih.govresearchgate.net
Negishi Coupling The Negishi coupling provides another powerful method for C-C bond formation by reacting an organohalide with an organozinc reagent, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and reactivity, allowing for the coupling of sp², sp³, and sp carbon atoms. wikipedia.org For this compound, the corresponding pyridylzinc halide can be generated in situ or prepared beforehand and then coupled with another organic halide. orgsyn.org Alternatively, the bromopyridine itself can be coupled with a pre-formed organozinc reagent. organic-chemistry.orgnih.gov
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand | Solvent | Product |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 4-(5-Phenylpyridin-2-yl)oxan-4-ol |
| 2 | Alkylzinc bromide (e.g., Propylzinc bromide) | Pd(P(t-Bu)₃)₂ (2) | - | THF | 4-(5-Propylpyridin-2-yl)oxan-4-ol |
| 3 | (Thiophen-2-yl)zinc chloride | Ni(acac)₂ (5) | PPh₃ | THF | 4-(5-(Thiophen-2-yl)pyridin-2-yl)oxan-4-ol |
This table presents representative, hypothetical examples based on established Negishi coupling protocols. wikipedia.orgorgsyn.orgmdpi.com
Stille Coupling The Stille coupling utilizes organostannane (tin) reagents to couple with organohalides, catalyzed by palladium. orgsyn.orglibretexts.org A key advantage is the stability of organostannanes to air and moisture. orgsyn.org This reaction is highly versatile, with a wide scope for both the halide and the organostannane component, including heterocyclic systems. mdpi.comlibretexts.org The reaction of this compound with various organostannanes would provide a direct route to biaryl and other coupled systems.
| Entry | Organostannane Reagent | Catalyst (mol%) | Additive | Solvent | Product |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 4-(5-Phenylpyridin-2-yl)oxan-4-ol |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (5) | - | THF | 4-(5-Vinylpyridin-2-yl)oxan-4-ol |
| 3 | 2-(Tributylstannyl)pyridine | Pd(dba)₂ (2) | CuI | NMP | 4-(5-(Pyridin-2-yl)pyridin-2-yl)oxan-4-ol |
This table presents representative, hypothetical examples based on established Stille coupling protocols. mdpi.comorgsyn.orglibretexts.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.orglibretexts.org This reaction is of immense importance in medicinal chemistry for synthesizing aryl amines. purdue.edu The bromine atom of this compound is an excellent substrate for this transformation, allowing for its coupling with a diverse range of primary and secondary amines, anilines, and N-heterocycles. chemspider.comamazonaws.com The reaction typically requires a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, XPhos), and a base. libretexts.orgchemspider.com
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Product |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 4-(5-(Morpholin-4-yl)pyridin-2-yl)oxan-4-ol |
| 2 | Aniline | [Pd₂(dba)₃] (1) | XPhos (2) | K₃PO₄ | 1,4-Dioxane | 4-(5-(Phenylamino)pyridin-2-yl)oxan-4-ol |
| 3 | Benzylamine | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu | Toluene | 4-(5-(Benzylamino)pyridin-2-yl)oxan-4-ol |
This table presents representative, hypothetical examples based on established Buchwald-Hartwig amination protocols for bromopyridines. chemspider.comamazonaws.com
Beyond cross-coupling, the bromine atom can undergo other transformations. Halogen exchange reactions, for instance, can convert the bromo-substituent into other halides, which may offer different reactivity profiles. For example, conversion to an iodo-derivative could increase reactivity in subsequent coupling reactions, while conversion to a fluoro-derivative could be of interest for medicinal chemistry applications.
Additionally, the C-Br bond can serve as a site for lithiation followed by quenching with an electrophile, or as a precursor for radical reactions, enabling the introduction of various other functional groups. acs.org
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base, leading to specific transformations at this position.
The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. umich.edu This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). bme.hunih.gov The resulting N-oxide has significantly altered electronic properties compared to the parent pyridine. The N-oxide group is highly polar and can increase the water solubility of a molecule. nih.gov Furthermore, it activates the positions ortho (C2, C6) and para (C4) to the nitrogen for nucleophilic substitution and modifies the regioselectivity of electrophilic substitution on the ring. bme.hu For this compound, N-oxidation would yield 5-bromo-2-(4-hydroxyoxan-4-yl)pyridine 1-oxide.
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Product |
| 1 | H₂O₂ (30%) | Acetic Acid | 70-80 | 5-Bromo-2-(4-hydroxyoxan-4-yl)pyridine 1-oxide |
| 2 | m-CPBA | Dichloromethane (DCM) | Room Temp | 5-Bromo-2-(4-hydroxyoxan-4-yl)pyridine 1-oxide |
This table presents representative, hypothetical examples based on established N-oxidation protocols for pyridine derivatives. umich.edubme.hu
Reactivity of the Pyridine Nitrogen
Quaternization Reactions
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it susceptible to reaction with electrophiles, particularly alkylating agents, in what is known as a quaternization reaction. This reaction results in the formation of a pyridinium (B92312) salt, where the nitrogen atom becomes positively charged.
The reactivity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. In this case, the bromine atom at the 5-position is an electron-withdrawing group, which reduces the nucleophilicity of the pyridine nitrogen, making quaternization more challenging compared to unsubstituted pyridine. However, quaternization can still be achieved, often requiring more forcing conditions or highly reactive alkylating agents. For instance, studies on the quaternization of pyridine derivatives with sterically bulky reagents like haloadamantanes have shown that the reaction proceeds with 1-bromoadamantane (B121549) and 1-iodoadamantane, but not the less reactive 1-chloroadamantane. osti.gov
The quaternization of the pyridine ring significantly alters the electronic properties of the molecule. The formation of the pyridinium salt enhances the electron-withdrawing nature of the pyridine ring, which can, in turn, influence the reactivity of the other functional groups. nih.govgoogle.comgoogle.com For example, the increased electrophilicity of the pyridine ring in the quaternized product can make the positions ortho and para to the nitrogen more susceptible to nucleophilic attack. google.comgoogle.com
Table 1: General Conditions for Pyridine Quaternization
| Alkylating Agent | Solvent | Temperature | Notes | Reference |
| Alkyl Halides (e.g., CH₃I) | Acetonitrile, DMF | Room Temp. to Reflux | Common and effective for many pyridines. | koreascience.kr |
| Alkyl Tosylates | Acetonitrile | Varies | Good leaving group, effective for less reactive pyridines. | koreascience.kr |
| 1-Bromoadamantane | Sealed tube, no solvent | High Temperature | For sterically hindered or deactivated pyridines. | osti.gov |
| Acrylamide | Acidic Conditions | Varies | Useful in a quaternization-modification-dequaternization sequence. | google.com |
Coordination Chemistry Aspects
The pyridine nitrogen of this compound can act as a monodentate N-donor ligand, coordinating to various metal ions to form metal complexes. osf.io The presence of the bromine atom and the bulky oxanolyl group can influence the coordination behavior and the properties of the resulting complexes.
Studies on related bromopyridine ligands have shown their ability to form coordination compounds with a range of transition metals, including manganese(II), cobalt(II), zinc(II), and nickel(II). osf.ioresearchgate.netiucr.orgacs.org In these complexes, the bromopyridine ligand typically coordinates to the metal center through the pyridine nitrogen atom. The resulting coordination compounds can exhibit diverse structures, from discrete mononuclear complexes to polymeric chains or three-dimensional networks. researchgate.netiucr.orgacs.org
For example, 2-amino-5-bromopyridine has been shown to coordinate with zinc(II) chloride to form a complex where the ligand is coordinated to the zinc ion through the pyridine nitrogen. osf.io Similarly, 3-bromopyridine (B30812) reacts with Mn(NCS)₂ to form discrete octahedral complexes. researchgate.net The steric bulk of the 4-(oxan-4-ol) substituent in the title compound would likely play a significant role in the coordination geometry and the stability of the resulting metal complexes. Furthermore, the hydroxyl group on the oxane ring could potentially act as a secondary binding site, leading to the formation of bidentate or bridging coordination modes under certain conditions.
Table 2: Examples of Metal Complexes with Bromopyridine Ligands
| Ligand | Metal Ion | Resulting Complex Structure | Reference |
| 2-Amino-5-bromopyridine | Zn(II) | Monodentate N-donor complex | osf.io |
| 3-Bromopyridine | Mn(II) | Discrete octahedral complexes | researchgate.net |
| 3-Bromopyridine | Co(II) | Discrete and polymeric complexes | iucr.org |
| 4-Bromopyridine | M(II) (M = Zn, Mn, Ni) | 3D cyanido-bridged networks | acs.org |
Reactivity of the Oxane Ring and Hydroxyl Group
Esterification and Etherification of the Hydroxyl Group
The tertiary hydroxyl group in this compound can undergo esterification and etherification reactions, although these transformations are often hampered by steric hindrance.
Esterification: The direct esterification of tertiary alcohols with carboxylic acids under acidic conditions is often difficult due to the steric bulk around the hydroxyl group and the propensity for elimination reactions. rug.nl More effective methods for the esterification of sterically hindered alcohols often involve the use of highly reactive acylating agents in the presence of a catalyst. For example, the Steglich esterification, which employs a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) along with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be effective for a range of alcohols, including some sterically demanding ones. rsc.org The use of acyl heteroaromatic ion-based compounds in the presence of a lanthanide(III) metal-based catalyst has also been reported as a high-yield method for the stereoselective acylation of tertiary alcohols. google.com
Etherification: Similar to esterification, the etherification of tertiary alcohols, such as in the Williamson ether synthesis, is challenging due to competing elimination reactions. However, alternative methods have been developed. For instance, iron(III)-catalyzed dehydrative etherification of alcohols has been shown to be effective for the synthesis of unsymmetrical ethers, and has even been successfully applied to the etherification of tert-butanol. acs.org Reductive etherification of alcohols with carbonyl compounds using a catalyst and a reducing agent like a silane (B1218182) is another modern approach that can be applied to a wide range of alcohols. nih.gov
Ring-Opening Reactions
The oxane ring in this compound is a saturated heterocycle and is generally stable under many reaction conditions. However, under certain circumstances, particularly with the activation of the hydroxyl group or the pyridine nitrogen, ring-opening reactions could be induced.
While there is no specific literature on the ring-opening of this particular compound, studies on related cyclic ethers like oxetanes demonstrate that ring-opening can be achieved using Lewis or Brønsted acids. researchgate.net For example, the treatment of oxetanes with acids in the presence of a nucleophile can lead to the formation of functionalized acyclic ethers. In the context of this compound, if the tertiary alcohol were to be protonated and leave as a water molecule, the resulting tertiary carbocation on the oxane ring could potentially lead to ring cleavage.
Furthermore, quaternization of the pyridine nitrogen could activate the molecule towards ring-opening. Studies on the ring-opening of 4-isoxazolines have shown that quaternization of the nitrogen atom can facilitate rearrangement and ring-opening to form α,β-enones. clockss.org A similar activation pathway could be envisioned for the title compound, although the saturated nature of the oxane ring makes it less prone to such rearrangements compared to the unsaturated isoxazoline (B3343090) ring.
Dehydration Reactions
The tertiary alcohol in this compound can be eliminated through a dehydration reaction to form an alkene. This reaction is typically promoted by strong acids and heat. The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of the water molecule to generate a tertiary carbocation. A base, which could be a solvent molecule or the conjugate base of the acid, then abstracts a proton from an adjacent carbon to form a double bond.
Reagents commonly used for the dehydration of alcohols include strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), as well as reagents like phosphorus oxychloride (POCl₃) in pyridine. masterorganicchemistry.commsu.edu The use of POCl₃ and pyridine is a milder method that often proceeds via an E2 mechanism and can be effective for the dehydration of tertiary alcohols. masterorganicchemistry.comresearchgate.net In the case of this compound, dehydration would lead to the formation of 4-(5-bromopyridin-2-yl)-3,6-dihydro-2H-pyran. The regioselectivity of the elimination would favor the formation of the more substituted, and thus more stable, endocyclic double bond.
Table 3: Common Reagents for Alcohol Dehydration
| Reagent | Conditions | Notes | Reference |
| H₂SO₄ or H₃PO₄ | Heat | Strong acid catalysis, can lead to rearrangements. | msu.edu |
| POCl₃, Pyridine | 0 °C to reflux | Milder conditions, often favors E2 elimination. | masterorganicchemistry.comresearchgate.net |
| Thionyl Chloride, Pyridine | Varies | Can also lead to rearrangement products depending on the substrate. | researchgate.net |
| Dimethyl Sulfoxide (DMSO) | High Temperature | Can effect dehydration without rearrangement in some cases. | researchgate.net |
Derivatization Strategies via Functional Group Interconversions
Functional group interconversions are at the heart of modifying this compound to explore its chemical space and develop new molecular entities. The reactivity of the tertiary alcohol and the bromo-pyridine moiety can be selectively targeted to yield a range of derivatives.
The tertiary alcohol at the C4 position of the oxane ring presents opportunities for etherification and esterification reactions. However, the sterically hindered nature of a tertiary alcohol can make these transformations challenging, often requiring specific reagents and conditions to achieve reasonable yields.
The bromine atom on the pyridine ring is a versatile handle for various cross-coupling reactions. Its position at the 5-position of the pyridine ring makes it susceptible to palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively.
Etherification:
The formation of an ether from the tertiary alcohol of this compound can be achieved through methods like the Williamson ether synthesis. However, due to the steric hindrance of the tertiary alcohol, standard conditions may not be effective. A strong base, such as sodium hydride, would be required to deprotonate the alcohol, followed by reaction with an alkyl halide. The choice of a highly reactive electrophile, such as a primary alkyl iodide or triflate, would be crucial to facilitate the SN2 reaction.
Esterification:
Esterification of the sterically hindered tertiary alcohol typically requires the use of highly reactive acylating agents. The use of acid chlorides or anhydrides in the presence of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can promote the reaction. Standard Fischer esterification conditions with a carboxylic acid and a strong acid catalyst are generally not suitable for tertiary alcohols due to competing elimination reactions.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a robust method for forming a new carbon-carbon bond at the site of the bromine atom. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction involves the palladium-catalyzed cross-coupling of the bromopyridine with an organoboron compound, such as a boronic acid or a boronic ester. wikipedia.orglibretexts.org A variety of aryl, heteroaryl, or alkyl groups can be introduced at this position, allowing for significant structural diversification. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system, which can include toluene, dioxane, or aqueous mixtures. wikipedia.orgmdpi.com The general reaction involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. chemspider.comwikipedia.orgorganic-chemistry.org This reaction allows for the substitution of the bromine atom with a wide range of primary and secondary amines, leading to the synthesis of various amino-pyridine derivatives. chemspider.comamazonaws.com The catalyst system typically consists of a palladium precursor and a phosphine ligand, with common examples being BINAP or DPPF. wikipedia.org A strong, non-nucleophilic base, such as sodium tert-butoxide, is generally required to facilitate the reaction. chemspider.com The synthetic utility of this reaction is significant, as it provides a direct route to aryl amines under relatively mild conditions compared to classical methods. wikipedia.org
The following tables provide representative, albeit hypothetical, examples of these derivatization strategies.
Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-(5-Phenylpyridin-2-yl)oxan-4-ol | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 4-(5-(4-Methoxyphenyl)pyridin-2-yl)oxan-4-ol | 78 |
| 3 | Thiophene-3-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 4-(5-(Thiophen-3-yl)pyridin-2-yl)oxan-4-ol | 72 |
| 4 | Methylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 4-(5-Methylpyridin-2-yl)oxan-4-ol | 65 |
Table 2: Hypothetical Buchwald-Hartwig Amination Reactions of this compound
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 4-(5-(Morpholin-4-yl)pyridin-2-yl)oxan-4-ol | 92 |
| 2 | Aniline | Pd(OAc)₂ | DPPF | NaOtBu | Dioxane | 4-(5-(Phenylamino)pyridin-2-yl)oxan-4-ol | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 4-(5-(Benzylamino)pyridin-2-yl)oxan-4-ol | 88 |
| 4 | Piperidine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 4-(5-(Piperidin-1-yl)pyridin-2-yl)oxan-4-ol | 81 |
These derivatization strategies highlight the potential of this compound as a versatile building block in medicinal chemistry and materials science. The ability to selectively modify either the tertiary alcohol or the bromo-pyridine moiety allows for the systematic exploration of structure-activity relationships and the development of novel compounds with tailored properties.
Mechanistic Investigations of Reactions Involving 4 5 Bromopyridin 2 Yl Oxan 4 Ol
Reaction Pathway Elucidation for Key Synthetic Steps
Information detailing the step-by-step reaction pathways for the synthesis of 4-(5-Bromopyridin-2-yl)oxan-4-ol is not available in published research. The synthesis of structurally similar compounds often involves nucleophilic addition of a pyridyl organometallic species to an oxanone precursor or the construction of the pyridine (B92270) ring onto a pre-existing oxanol-containing fragment. However, without specific studies, any proposed pathway for this compound would be purely hypothetical.
Kinetics and Thermodynamics of Transformation Reactions
There is no published data on the kinetic rates or thermodynamic parameters for reactions involving this compound. Such studies would require experimental measurements of reaction rates under various conditions and calculations of enthalpy and entropy changes, which have not been reported for this specific compound.
Role of Catalysis in Reactivity Modulation
The synthesis of bipyridine and related structures frequently employs transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions. aablocks.comresearchgate.net These reactions are crucial for the formation of carbon-carbon bonds between aryl and heteroaryl moieties. While it can be inferred that the synthesis of this compound might utilize such catalytic methods, specific studies detailing the catalyst's role in modulating the reactivity, selectivity, and yield for this exact compound are not documented. Research on the synthesis of other tetrahydropyran (B127337) derivatives has explored the use of acid catalysts, such as p-toluenesulfonic acid, in cyclization reactions. pk.edu.plresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 4 5 Bromopyridin 2 Yl Oxan 4 Ol and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS can distinguish between molecules with the same nominal mass but different molecular formulas.
For 4-(5-Bromopyridin-2-yl)oxan-4-ol, an exact mass would be determined and compared to the theoretical mass calculated for the molecular formula C₁₀H₁₂BrNO₂. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum separated by two mass units, providing a clear signature for the presence of a single bromine atom in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.
¹H NMR and ¹³C NMR Chemical Shift Analysis
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration). For this compound, one would expect to see distinct signals for the protons on the pyridine (B92270) ring, the oxane ring, and the hydroxyl group. The chemical shifts of the pyridine protons would be in the aromatic region, and their splitting pattern would reveal their substitution pattern. The oxane protons would appear in the aliphatic region, and their complex splitting patterns would require further analysis by 2D NMR. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.
¹³C NMR: The carbon-13 NMR spectrum would show the number of unique carbon atoms in the molecule. The pyridine carbons would resonate at lower field (higher ppm) compared to the aliphatic carbons of the oxane ring. The carbon bearing the hydroxyl group and attached to the pyridine ring would have a characteristic chemical shift.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively assign all proton and carbon signals and to establish the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace the proton networks within the pyridine and oxane rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the pyridine and oxane rings and for identifying the quaternary carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly bonded. This information is critical for determining the stereochemistry and conformation of the oxane ring and its substituents.
Solid-State NMR Applications
Solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics of this compound in the solid state, which can differ from its structure in solution. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid sample. ssNMR could be used to study polymorphism (the existence of different crystal forms) and to determine intermolecular interactions in the crystal lattice.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.
IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected absorptions include a broad O-H stretching band for the hydroxyl group, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C=N and C=C stretching vibrations for the pyridine ring, and C-O stretching for the oxane ring and the alcohol.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be dominated by absorptions due to the π-π* transitions of the bromopyridine chromophore. The position and intensity of these absorptions can be influenced by the solvent and the substitution pattern on the aromatic ring.
X-Ray Crystallography for Solid-State Molecular Structure Determination
However, a thorough search of crystallographic databases, such as the Cambridge Structural Database (CSD), and the broader scientific literature did not yield any reports on the single-crystal X-ray structure of this compound. Consequently, no experimental data for its crystallographic parameters can be presented.
Hypothetical Data Table (for illustrative purposes only, as no real data is available):
| Parameter | Value |
| Crystal System | Not Determined |
| Space Group | Not Determined |
| a (Å) | Not Determined |
| b (Å) | Not Determined |
| c (Å) | Not Determined |
| α (°) | Not Determined |
| β (°) | Not Determined |
| γ (°) | Not Determined |
| Volume (ų) | Not Determined |
| Z | Not Determined |
The generation of such a table would be contingent on future research involving the successful crystallization of the compound and subsequent X-ray diffraction analysis.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignments
Chiroptical spectroscopy, encompassing techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is instrumental in assigning the absolute configuration of chiral molecules. Since this compound possesses a stereocenter at the C4 position of the oxane ring, it can exist as a pair of enantiomers. Chiroptical methods would be essential for distinguishing between the (R) and (S) enantiomers.
These techniques measure the differential absorption of left and right circularly polarized light, providing a unique spectral fingerprint for a chiral compound. The sign and intensity of the observed Cotton effects in CD and ORD spectra can be correlated to the absolute stereochemistry of the molecule, often through comparison with theoretical calculations or with the spectra of structurally related compounds of known configuration.
Despite the clear applicability of these methods, no published studies on the chiroptical properties of the enantiomers of this compound or its derivatives were found. Therefore, no experimental data on their specific rotation or CD spectral features are available.
Hypothetical Data Table (for illustrative purposes only, as no real data is available):
| Enantiomer | Specific Rotation [α]D | CD Spectrum (λmax [nm], Δε [M⁻¹cm⁻¹]) |
| (R)-4-(5-Bromopyridin-2-yl)oxan-4-ol | Not Determined | Not Determined |
| (S)-4-(5-Bromopyridin-2-yl)oxan-4-ol | Not Determined | Not Determined |
The future resolution of the racemic mixture of this compound and the subsequent analysis of the individual enantiomers by chiroptical spectroscopy would be necessary to populate such a table.
Computational Chemistry and Theoretical Studies of 4 5 Bromopyridin 2 Yl Oxan 4 Ol
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental in understanding the electronic behavior of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity and intermolecular interactions.
Frontier Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability of a molecule. malayajournal.org A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. malayajournal.org For a molecule like 4-(5-Bromopyridin-2-yl)oxan-4-ol , the analysis would reveal how the electron-withdrawing bromine atom and the heterocyclic pyridine (B92270) ring influence the energies and spatial distributions of these frontier orbitals.
A hypothetical data table for the FMO analysis of This compound would look like this:
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
Note: The values in this table are placeholders as no specific experimental or computational data for this compound is available.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. malayajournal.org
For This compound , an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating these as sites for electrophilic interaction. Positive potential might be observed around the hydrogen atom of the hydroxyl group and potentially on the carbon atoms adjacent to the electron-withdrawing bromine atom.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is crucial to its function and properties. This compound has several rotatable bonds, leading to various possible conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers (those with the lowest energy). This is typically done by performing a series of geometry optimizations starting from different initial structures. The results are often visualized as a potential energy surface or landscape, which maps the energy of the molecule as a function of its conformational coordinates. For cyclic systems like the oxane ring, identifying the most stable chair, boat, or twist-boat conformations is a key aspect. researchgate.net
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations are often performed in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule in a solvent, providing a more realistic representation of its properties in solution. mdpi.comrsc.org MD simulations track the movements of atoms and molecules over time, offering insights into:
Conformational Dynamics: How the molecule flexes and changes its shape in solution. frontiersin.org
Solvation: How solvent molecules arrange themselves around the solute and the nature of their interactions.
Stability: Assessing the stability of different conformations and intermolecular complexes over time. nih.gov
For This compound , an MD simulation in a solvent like water or DMSO would reveal how the solvent interacts with the polar hydroxyl group and the pyridine ring, and how these interactions influence the molecule's preferred conformation and dynamics.
In Silico Screening and Molecular Docking Studies (Theoretical Interactions)
In silico screening involves the use of computational methods to screen large libraries of chemical compounds against a biological target. This process helps in identifying potential lead compounds for further experimental investigation. Molecular docking is a key component of in silico screening, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The strength of this interaction is often quantified by a docking score or binding energy.
Although direct molecular docking studies on this compound have not been reported, research on related bromopyridine derivatives highlights the potential of this chemical moiety to interact with various biological targets. For instance, molecular docking studies have been performed on other bromopyridine-containing compounds to evaluate their potential as inhibitors for various enzymes.
A study on ethyl 3-((5-bromopyridin-2-yl)imino)butanoate analogues investigated their potential as inhibitors of SARS-CoV-2 variants through molecular docking. ingentaconnect.com The docking studies revealed that these compounds could effectively bind to the active sites of different viral proteins. For example, one of the lead compounds, L07, exhibited significant docking scores against various SARS-CoV-2 variants, suggesting a strong binding affinity. ingentaconnect.com
Table 1: Molecular Docking Scores of a Related Bromopyridine Analogue (L07) against SARS-CoV-2 Variants ingentaconnect.com
| Protein Target (PDB ID) | Docking Score (kcal/mol) |
|---|---|
| Alpha variant (7EKF) | -6.7 |
| Beta variant (7EKG) | -6.2 |
| Gamma variant (7EKC) | -6.5 |
| Delta variant (7V8B) | -6.1 |
In another example, molecular docking of 3-bromo-2-hydroxypyridine (B31989) was performed against bromodomain (BRD) inhibitors, which are targets in cancer and inflammation research. researchgate.net The study calculated the binding energies and identified key hydrogen bond interactions with the protein's active site residues. researchgate.net
The "oxan-4-ol" portion of this compound forms a spirocyclic system with the pyridine ring. Studies on other spiro-heterocyclic compounds have demonstrated their potential in various therapeutic areas. For example, in vitro cytotoxic activity and molecular docking studies of novel 1′H-spiro-pyridine derivatives were conducted, revealing their potential as anticancer agents. nih.govresearchgate.net These studies often identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the spiro-moiety and the amino acid residues of the target protein. For instance, certain spiro-pyridine derivatives exhibited promising inhibitory activity against EGFR and VEGFR-2, key targets in cancer therapy. researchgate.net
Similarly, a study on spiro-pyrrolopyridazine derivatives investigated their anticancer potential. nih.gov The lead compound, SPP10, showed significant cytotoxicity against various cancer cell lines and was found to inhibit the epidermal growth factor receptor (EGFR). nih.gov Molecular docking studies supported these findings by revealing strong binding affinities of SPP10 with both wild-type and mutated EGFR. nih.gov
Table 2: IC50 Values of a Related Spiro Compound (SPP10) against Cancer Cell Lines and EGFR nih.gov
| Cell Line/Target | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 2.31 ± 0.3 |
| H69AR (Lung Cancer) | 3.16 ± 0.8 |
| PC-3 (Prostate Cancer) | 4.2 ± 0.2 |
| EGFR (Wild-Type) | 0.20 (in H69AR cells) |
These examples from related compounds underscore the utility of in silico screening and molecular docking in predicting the biological potential of novel chemical entities. While experimental data for this compound is lacking, these theoretical studies on analogous structures suggest that it could be a candidate for investigation against various biological targets, leveraging the interactive potential of both the bromopyridine and the spiro-oxanol moieties. The bromine atom can participate in halogen bonding, a significant non-covalent interaction in drug design, while the hydroxyl group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. The rigid spirocyclic system can also confer a favorable conformation for binding to specific protein pockets.
Exploration of Derivatives and Analogues of 4 5 Bromopyridin 2 Yl Oxan 4 Ol
Design Principles for New Molecular Entities Based on the Core Scaffold
The design of new molecular entities originating from the 4-(5-bromopyridin-2-yl)oxan-4-ol scaffold is guided by established medicinal chemistry principles. The core structure presents several key features that can be systematically modified to optimize pharmacological activity and pharmacokinetic properties.
The pyridine (B92270) ring serves as a key interaction point, capable of forming hydrogen bonds and pi-stacking interactions with biological targets. The bromine substituent at the 5-position offers a handle for further chemical modification through cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This position is often targeted to enhance potency and selectivity.
The tertiary alcohol on the oxan ring is a crucial hydrogen bond donor and acceptor. Its presence and orientation are critical for binding to target proteins. Esterification or etherification of this hydroxyl group can be explored to modulate properties such as lipophilicity and metabolic stability.
The oxan ring itself provides a three-dimensional framework that can influence the spatial arrangement of the key interacting moieties. Its conformational flexibility can be constrained or modified by introducing substituents on the ring, which can impact binding affinity and selectivity.
Synthesis and Characterization of Structural Analogues
The synthesis of this compound and its structural analogues can be achieved through a variety of synthetic routes. A common approach involves the reaction of a suitably protected 2-lithiated 5-bromopyridine with a tetrahydropyran-4-one precursor.
A general synthetic scheme is outlined below:
Scheme 1: General Synthesis of this compound Analogues
The characterization of these synthesized analogues relies on a combination of standard analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Infrared (IR) Spectroscopy: To identify key functional groups such as the hydroxyl and C-Br bonds.
X-ray Crystallography: To unambiguously determine the three-dimensional structure of crystalline compounds.
Structure-Activity Relationship (SAR) Studies for Targeted Applications
While specific SAR studies for this compound are not extensively reported in the public domain, valuable insights can be drawn from related classes of compounds, such as inhibitors of transforming growth factor-β (TGF-β) type 1 receptor (ALK5) and opioid receptor ligands. nih.govgoogle.com
SAR studies on related pyrazole (B372694) derivatives have shown that modifications to the heterocyclic ring system and the substituents on the pyran ring can significantly impact biological activity. For instance, the introduction of different groups on the pyridine ring can modulate the inhibitory potency against specific kinases. nih.gov
In the context of opioid receptor ligands, the nature of the substituent at the 4-position of the oxan ring and the groups attached to the nitrogen atom of the pyridine are critical for receptor affinity and selectivity. google.com
A hypothetical SAR table for analogues of this compound, based on general medicinal chemistry principles, is presented below.
| Compound | R1 (on Pyridine) | R2 (on Oxan) | Hypothetical Activity |
| I | Br | H | Baseline |
| II | Phenyl | H | Increased (hydrophobic interaction) |
| III | CN | H | Altered (electronic effect) |
| IV | Br | Methyl | Modulated (steric effect) |
| V | Br | CF3 | Altered (electronic/steric effect) |
Libraries of Derivatives for High-Throughput Screening
The this compound scaffold is an attractive starting point for the generation of compound libraries for high-throughput screening (HTS). The synthetic accessibility and the presence of multiple points for diversification allow for the creation of a large number of structurally diverse molecules.
Combinatorial chemistry approaches can be employed to rapidly generate a library of analogues by varying the substituents on the pyridine ring and the oxan ring. The bromine atom on the pyridine ring is particularly useful for parallel synthesis using techniques like Suzuki or Buchwald-Hartwig cross-coupling reactions.
These libraries can then be screened against a wide range of biological targets to identify "hit" compounds with desired activities. The data obtained from HTS can provide valuable information for further lead optimization and the development of novel therapeutic agents.
Potential Applications and Utility of 4 5 Bromopyridin 2 Yl Oxan 4 Ol and Its Derivatives in Advanced Chemical Disciplines
Role as Synthetic Intermediates in Complex Molecule Synthesis
The true value of 4-(5-bromopyridin-2-yl)oxan-4-ol in synthetic chemistry lies in its capacity to serve as a highly functionalized intermediate for the construction of more complex molecular architectures. The bromine atom on the pyridine (B92270) ring is a key functional group that allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular frameworks.
Furthermore, the tertiary alcohol on the oxane ring can be a strategic point for further functionalization. It can be used as a handle for esterification, etherification, or dehydration to introduce an endocyclic double bond, thereby increasing the structural diversity of the resulting products. The pyridine nitrogen atom itself can be quaternized or oxidized to an N-oxide, which can further modify the electronic properties and reactivity of the molecule.
The combination of these reactive sites makes this compound a valuable precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals, as well as functional materials.
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Type | Coupling Partner | Catalyst/Conditions | Potential Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 4-(5-Arylpyridin-2-yl)oxan-4-ol |
| Stille Coupling | Organostannane | Pd(OAc)₂, PPh₃ | 4-(5-Alkyl/Arylpyridin-2-yl)oxan-4-ol |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 4-(5-Alkynylpyridin-2-yl)oxan-4-ol |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand, base | 4-(5-Aminopyridin-2-yl)oxan-4-ol |
Applications in Materials Science
The inherent structural features of this compound and its derivatives suggest their potential utility in the field of materials science. The pyridine ring, being an electron-deficient aromatic system, can participate in the formation of charge-transfer complexes and coordination polymers. When incorporated into larger polymeric structures, the bromopyridine moiety can influence the electronic properties, thermal stability, and morphology of the resulting materials.
Derivatives of this compound could potentially be used in the development of organic light-emitting diodes (OLEDs), where the pyridine core can act as an electron-transporting or emissive layer. The bromine atom offers a site for further modification to tune the photophysical properties, such as the emission wavelength and quantum yield.
Utility in Agrochemical and Veterinary Medicine Research (Mechanistic and Theoretical Aspects)
From a mechanistic and theoretical standpoint, the this compound scaffold is of significant interest in agrochemical and veterinary medicine research. The pyridine ring is a common feature in many successful pesticides and veterinary drugs. The electronic properties of the pyridine ring, modified by the bromine substituent, can be fine-tuned to optimize interactions with biological targets.
Theoretical studies, such as quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the biological activity of derivatives of this compound. By systematically modifying the substituents on the pyridine and oxane rings, researchers can build computational models that correlate molecular structure with insecticidal, fungicidal, or herbicidal activity. These models can guide the synthesis of new compounds with improved efficacy and selectivity.
The tertiary alcohol and the oxane ring can influence the pharmacokinetic properties of potential agrochemicals or veterinary drugs, such as solubility, membrane permeability, and metabolic stability. Understanding these structure-property relationships at a theoretical level is crucial for the rational design of new active ingredients.
Contributions to Chemical Biology Probes (Design and Synthesis)
The design and synthesis of chemical biology probes are essential for elucidating complex biological processes. The this compound structure provides a versatile platform for the creation of such probes. The bromine atom can be readily converted to other functional groups, such as azides or alkynes, which are commonly used in "click chemistry" for bioconjugation.
For example, a derivative of this compound could be designed to bind to a specific protein target. The molecule could then be functionalized with a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, via the modified bromine position. This would allow for the visualization or isolation of the target protein within a complex biological sample.
The oxane ring can also play a role in modulating the cell permeability and subcellular localization of the probe. The synthetic accessibility of derivatives of this compound makes it an attractive starting point for generating libraries of probes for high-throughput screening campaigns.
Emerging Applications in Sensing and Imaging Technologies
The unique electronic and coordination properties of the this compound scaffold make it a promising candidate for the development of novel sensing and imaging agents. The pyridine nitrogen can act as a binding site for metal ions, and this interaction can lead to changes in the photophysical properties of the molecule, such as fluorescence or absorbance.
This principle can be exploited to design chemosensors for the detection of specific metal ions in environmental or biological samples. For instance, a derivative of this compound could be synthesized to exhibit a selective fluorescent response upon binding to a particular cation, such as Zn²⁺ or Cu²⁺.
Furthermore, the bromine atom can be replaced with a radioactive isotope, such as ¹⁸F, to create positron emission tomography (PET) imaging agents. These radiotracers could be designed to accumulate in specific tissues or organs, providing valuable diagnostic information in a non-invasive manner. The modular nature of the this compound scaffold allows for the systematic optimization of the pharmacokinetic properties of these imaging agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
